molecular formula C22H22ClN3OS B11022715 (2-Chloro-5-methyl-1,3-thiazol-4-yl)[4-(diphenylmethyl)piperazin-1-yl]methanone

(2-Chloro-5-methyl-1,3-thiazol-4-yl)[4-(diphenylmethyl)piperazin-1-yl]methanone

Cat. No.: B11022715
M. Wt: 411.9 g/mol
InChI Key: URCZPLCVBHLZAL-UHFFFAOYSA-N
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Description

(2-Chloro-5-methyl-1,3-thiazol-4-yl)[4-(diphenylmethyl)piperazin-1-yl]methanone is a complex organic compound featuring a thiazole ring, a piperazine ring, and a diphenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-5-methyl-1,3-thiazol-4-yl)[4-(diphenylmethyl)piperazin-1-yl]methanone typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-chloroacetyl chloride with thiourea under acidic conditions to form 2-chloro-5-methylthiazole.

    Piperazine Derivative Synthesis: The piperazine derivative is synthesized by reacting diphenylmethyl chloride with piperazine in the presence of a base such as sodium hydroxide.

    Coupling Reaction: The final step involves coupling the thiazole derivative with the piperazine derivative using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent such as dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group on the thiazole ring.

    Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.

    Hydrolysis: The methanone group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Substitution: Products with different substituents replacing the chloro group.

    Oxidation: Oxidized derivatives of the thiazole ring.

    Reduction: Reduced forms of the thiazole ring or the methanone group.

    Hydrolysis: Carboxylic acids or alcohols depending on the conditions.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

Biologically, the compound is studied for its potential as an antimicrobial, antifungal, and antiviral agent. The thiazole ring is known for its biological activity, making this compound a candidate for drug development.

Medicine

In medicine, (2-Chloro-5-methyl-1,3-thiazol-4-yl)[4-(diphenylmethyl)piperazin-1-yl]methanone is investigated for its potential therapeutic effects. It may act as an enzyme inhibitor or receptor antagonist, providing a basis for developing new treatments for various diseases.

Industry

Industrially, the compound can be used in the synthesis of dyes, agrochemicals, and other specialty chemicals. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can interact with active sites of enzymes, inhibiting their activity. The piperazine ring can bind to receptors, blocking their function. These interactions can modulate biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-methylthiazole: A simpler thiazole derivative with similar reactivity.

    Diphenylmethylpiperazine: A compound with a similar piperazine structure but lacking the thiazole ring.

    Thiazole Derivatives: Compounds like thiamine (Vitamin B1) and sulfathiazole, which also contain the thiazole ring.

Uniqueness

(2-Chloro-5-methyl-1,3-thiazol-4-yl)[4-(diphenylmethyl)piperazin-1-yl]methanone is unique due to its combination of a thiazole ring, a piperazine ring, and a diphenylmethyl group. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H22ClN3OS

Molecular Weight

411.9 g/mol

IUPAC Name

(4-benzhydrylpiperazin-1-yl)-(2-chloro-5-methyl-1,3-thiazol-4-yl)methanone

InChI

InChI=1S/C22H22ClN3OS/c1-16-19(24-22(23)28-16)21(27)26-14-12-25(13-15-26)20(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-11,20H,12-15H2,1H3

InChI Key

URCZPLCVBHLZAL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)Cl)C(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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